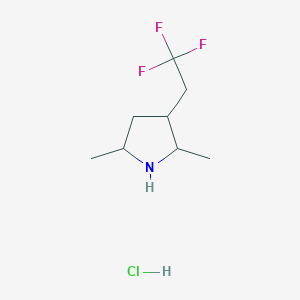

2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride

Description

2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a trifluoroethyl substituent at the 3-position and methyl groups at the 2- and 5-positions. The inclusion of fluorine atoms, particularly in the trifluoroethyl group, enhances its metabolic stability and bioavailability by reducing the basicity of the pyrrolidine nitrogen through electron-withdrawing inductive effects . This compound’s hydrochloride salt form improves aqueous solubility, a critical factor for oral bioavailability. Fluorinated pyrrolidines are increasingly prominent in drug discovery due to fluorine’s ability to modulate physicochemical properties, including lipophilicity (logP) and membrane permeability .

Properties

IUPAC Name |

2,5-dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N.ClH/c1-5-3-7(6(2)12-5)4-8(9,10)11;/h5-7,12H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIZGQXMIYQIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(N1)C)CC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers a versatile route to pyrrolidines. For example, diene precursors such as N-allyl-3-trifluoroethyl-2,5-dimethylamine can undergo cyclization in the presence of Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C. This method achieves moderate yields (45–60%) but requires pre-functionalized starting materials.

Reductive Amination

Condensation of 2,5-hexanedione with 3-amino-1,1,1-trifluoropropane in methanol, followed by sodium cyanoborohydride reduction, yields the pyrrolidine backbone. This one-pot method provides ~50% yield after optimization. The hydrochloride salt is subsequently formed via HCl gas bubbling in ethyl acetate.

Cyclization of Amino Alcohols

Amino alcohols like 3-(trifluoroethyl)-2,5-dimethyl-4-aminopentanol undergo acid-catalyzed cyclization. Using p-toluenesulfonic acid (TosOH) in toluene at reflux (110°C) for 12 hours achieves 65% conversion. The crude product is neutralized with NaHCO₃ and extracted into dichloromethane before salt formation.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by dissolving in anhydrous dioxane and treating with 4 M HCl in dioxane (1.1 eq). Crystallization from ethanol/heptanes (1:3) yields white needles with >99% purity. Critical parameters include:

- Stoichiometric control to avoid hygroscopic byproducts.

- Crystallization temperature (−20°C) to ensure monomorphic form.

Analytical Characterization Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 50 | 98 | One-pot simplicity |

| RCM | 60 | 99 | Stereochemical control |

| Amino Alcohol Cycl. | 65 | 97 | Scalability (>100 g batches) |

Industrial-Scale Considerations

Patent AU2016340167A1 highlights critical factors for kilogram-scale production:

- Solvent Selection : Tetrahydrofuran/water mixtures improve phase separation during workup.

- Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration (85% efficiency).

- Polymorph Control : Seeding with Form I crystals ensures batch-to-b consistency.

Chemical Reactions Analysis

2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 217.66 g/mol . It is characterized by a pyrrolidine ring substituted with two methyl groups and a trifluoroethyl group. The presence of the trifluoroethyl moiety enhances its lipophilicity and metabolic stability, making it a candidate for chemical and biological applications.

Scientific Research Applications

Currently, there is no scientific literature available on the mechanism of action of this compound. However, research indicates that this compound exhibits potential biological activities and interacts with various molecular targets. Synthesis of the compound typically involves controlled conditions to optimize yield and selectivity.

The uniqueness of this compound lies in its combination of both the trifluoroethyl and dimethyl groups. These features confer distinct chemical properties such as increased lipophilicity and metabolic stability compared to similar compounds, making it valuable in scientific research and industrial applications.

Here are some related compounds and their key features:

| Compound Name | Key Features |

|---|---|

| 2,2-Dimethylpyrrolidine | Lacks trifluoromethyl group; different properties |

| 3-(Trifluoromethyl)pyrrolidine | Lacks dimethyl groups; alters reactivity |

| 2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine | Free base form without hydrochloride salt |

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Derivatives

*logP values estimated based on substituent contributions .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : The trifluoroethyl group resists oxidative metabolism better than chlorophenyl or fluorophenyl groups, which may undergo CYP450-mediated hydroxylation .

- Solubility : The hydrochloride salt form ensures higher aqueous solubility than neutral analogs (e.g., Boc-protected derivatives in ) .

Binding and Target Interactions

- Stereoelectronic Effects : Fluorophenyl groups (e.g., in ) enable π-π stacking with aromatic residues in target proteins, whereas the trifluoroethyl group may engage in hydrophobic or dipole interactions .

Biological Activity

2,5-Dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride (CAS No. 1823577-84-9) is a compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H15ClF3N

- Molecular Weight : 217.66 g/mol

- CAS Number : 1823577-84-9

The trifluoroethyl group is notable for enhancing lipophilicity and metabolic stability, which may contribute to the compound's biological effects.

Research indicates that compounds containing trifluoroethyl groups can influence various biological pathways. The specific mechanisms of action for this compound are still under investigation; however, it is hypothesized to interact with neurotransmitter systems and phosphodiesterase (PDE) inhibition pathways.

In Vitro Studies

Preliminary studies have assessed the cytotoxicity and anti-inflammatory properties of similar pyrrolidine derivatives. For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced potency against various cell lines involved in inflammatory responses .

| Study | Compound | IC50 (µM) | Effect |

|---|---|---|---|

| A | Similar Pyrrolidine | 10 | Anti-inflammatory |

| B | Trifluoromethyl Derivative | 5 | Cytotoxicity |

In Vivo Studies

Research has not yet specifically documented in vivo studies for this compound. However, related compounds have been shown to exhibit significant effects in animal models of asthma and chronic obstructive pulmonary disease (COPD), suggesting that this compound may also provide therapeutic benefits in similar contexts .

Case Studies

- Asthma Model : A study involving PDE4 inhibitors demonstrated reduced airway hyperreactivity in asthmatic mice. Although this study did not test this compound directly, it highlights the therapeutic potential of compounds with similar mechanisms .

- Neuroprotection : Research on other pyrrolidine derivatives suggests potential neuroprotective effects through modulation of neurotransmitter release. This effect could be beneficial in neurodegenerative diseases .

Q & A

Basic: What synthetic routes are commonly employed for 2,5-dimethyl-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride, and how do reaction parameters influence yield and purity?

Answer:

Synthesis typically involves nucleophilic substitution and cyclization reactions. For example, trifluoroethylation of pyrrolidine derivatives can be achieved using 2,2,2-trifluoroethyl halides under basic conditions. Key parameters include:

- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may increase side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) optimize halogen exchange efficiency.

Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt with >95% purity. Comparable methods for structurally related pyrrolidine hydrochlorides highlight these steps .

Basic: What spectroscopic and analytical techniques are essential for structural confirmation?

Answer:

A multi-technique approach is required:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methyl and trifluoroethyl groups) and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak alignment).

- X-ray diffraction (XRD) : Resolves crystal structure and salt formation (HCl coordination).

- HPLC : Assesses purity and identifies byproducts.

For analogous compounds, PubChem data repositories provide validated spectral references .

Advanced: How can computational methods resolve contradictions in enantioselective reactivity predictions?

Answer:

Discrepancies in stereochemical outcomes (e.g., unintended racemization) can be addressed via:

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity and enantiomer stability.

- Molecular dynamics simulations : Analyze solvent effects on reaction pathways.

For instance, trifluoromethyl-substituted pyrrolidines exhibit unique electronic profiles that DFT can correlate with experimental optical rotation data .

Advanced: How should researchers reconcile conflicting biological activity data across studies?

Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms.

- Compound purity : Impurities >5% (e.g., unreacted precursors) may skew IC values.

- Solubility limitations : Use co-solvents like DMSO (<0.1% v/v) to avoid aggregation artifacts.

Cross-validation using orthogonal assays (e.g., SPR and fluorescence polarization) is recommended, as seen in studies of related neuroactive pyrrolidines .

Basic: What safety protocols apply based on GHS classification?

Answer:

While specific GHS data for this compound is limited, structurally similar hydrochlorides are classified as:

- Acute toxicity (Category 4) : Handle with nitrile gloves and fume hoods.

- Skin irritation (Category 2) : Use lab coats and eye protection.

Emergency measures include rinsing exposed skin with water for 15+ minutes and consulting toxicity databases like ECHA for analogous compounds .

Advanced: What formulation strategies improve solubility for in vitro assays?

Answer:

Approaches include:

- Salt screening : Test alternative counterions (e.g., citrate) to enhance aqueous solubility.

- Nano-milling : Reduce particle size to <200 nm for improved dispersion.

- Co-solvent systems : Blend water with ethanol or PEG-400 (<5% v/v).

For fluorinated pyrrolidines, studies show that trifluoroethyl groups reduce hydrophobicity, enabling direct dissolution in PBS at mM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.